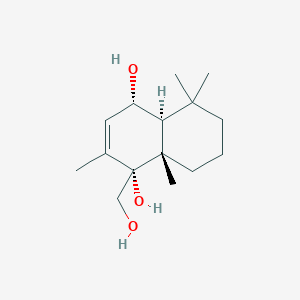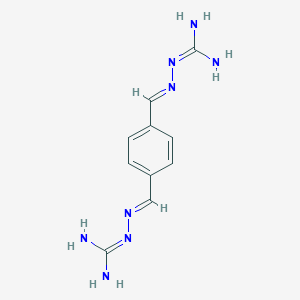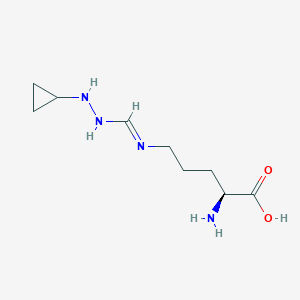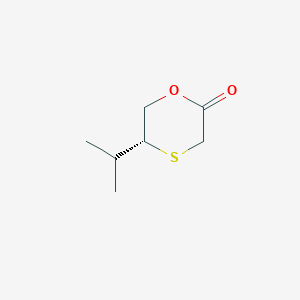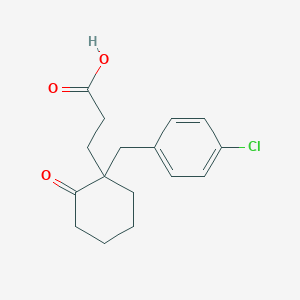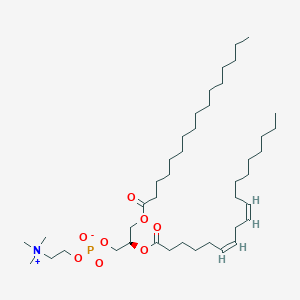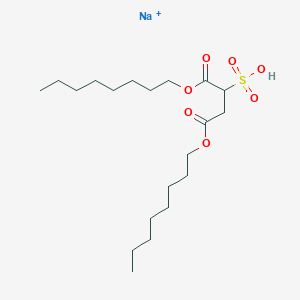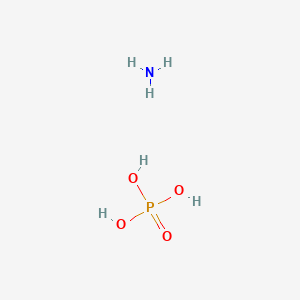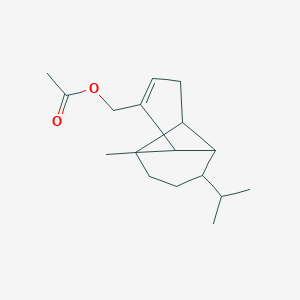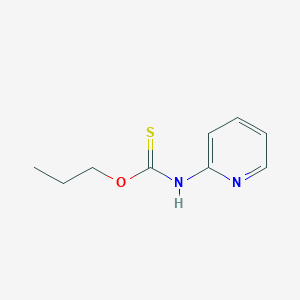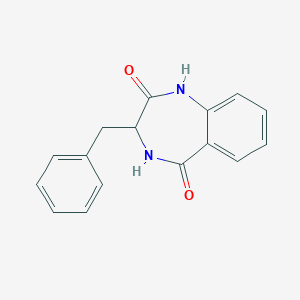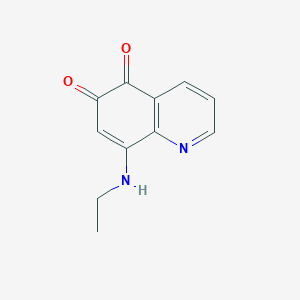
8-(Ethylamino)quinoline-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Ethylamino)quinoline-5,6-dione, also known as EAQD, is a heterocyclic organic compound that belongs to the quinoline family. It has a yellow crystalline appearance and is soluble in organic solvents. EAQD has been widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 8-(Ethylamino)quinoline-5,6-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II activity. DNA topoisomerase II is an enzyme that is involved in the regulation of DNA structure and function. Inhibition of this enzyme can lead to DNA damage and cell death. 8-(Ethylamino)quinoline-5,6-dione has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Effets Biochimiques Et Physiologiques
8-(Ethylamino)quinoline-5,6-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 8-(Ethylamino)quinoline-5,6-dione has antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 8-(Ethylamino)quinoline-5,6-dione has also been shown to inhibit the growth of bacteria, such as Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated that 8-(Ethylamino)quinoline-5,6-dione has antitumor activity in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
8-(Ethylamino)quinoline-5,6-dione has several advantages for use in lab experiments. It is a fluorescent probe that can be used to detect metal ions, making it useful for studies of metal ion homeostasis. It also has potential as a therapeutic agent for the treatment of cancer and other diseases. However, 8-(Ethylamino)quinoline-5,6-dione has some limitations for use in lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. It is also relatively unstable and prone to degradation, which can affect its activity.
Orientations Futures
There are several future directions for research on 8-(Ethylamino)quinoline-5,6-dione. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of the mechanism of action of 8-(Ethylamino)quinoline-5,6-dione, including its effects on DNA topoisomerase II activity. Further studies are also needed to determine the potential of 8-(Ethylamino)quinoline-5,6-dione as a therapeutic agent for the treatment of cancer and other diseases. Finally, the use of 8-(Ethylamino)quinoline-5,6-dione as a photosensitizer in photodynamic therapy is an area of active research.
Méthodes De Synthèse
8-(Ethylamino)quinoline-5,6-dione can be synthesized through a multistep process that involves the condensation of 2-ethylamino-1,4-benzoquinone with 2-nitrobenzaldehyde, followed by reduction and cyclization. The final product is obtained through recrystallization and purification. The synthesis of 8-(Ethylamino)quinoline-5,6-dione is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
8-(Ethylamino)quinoline-5,6-dione has been widely used in scientific research as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. It has also been used as a potential therapeutic agent for the treatment of cancer and other diseases. 8-(Ethylamino)quinoline-5,6-dione has been shown to have antitumor activity in vitro and in vivo, and its mechanism of action is believed to involve the inhibition of DNA topoisomerase II activity. 8-(Ethylamino)quinoline-5,6-dione has also been investigated for its potential as a photosensitizer in photodynamic therapy.
Propriétés
Numéro CAS |
132247-35-9 |
|---|---|
Nom du produit |
8-(Ethylamino)quinoline-5,6-dione |
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
8-(ethylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-12-8-6-9(14)11(15)7-4-3-5-13-10(7)8/h3-6,12H,2H2,1H3 |
Clé InChI |
PTXXVJMFYGVRSL-UHFFFAOYSA-N |
SMILES |
CCNC1=CC(=O)C(=O)C2=C1N=CC=C2 |
SMILES canonique |
CCNC1=CC(=O)C(=O)C2=C1N=CC=C2 |
Synonymes |
5,6-Quinolinedione, 8-(ethylamino)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



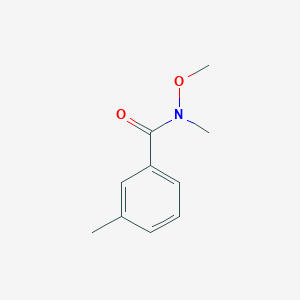
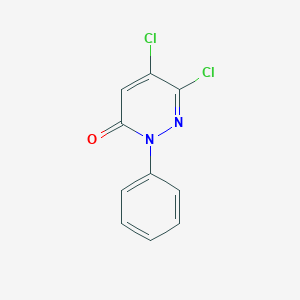
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
